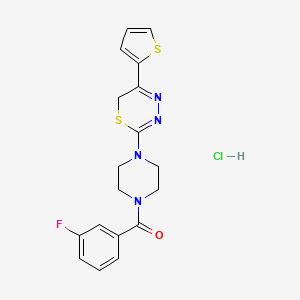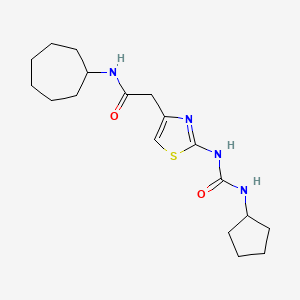
N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with other chemical reagents to form a key precursor, which is then used to synthesize different heterocyclic derivatives. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a cyanoacetamide derivative that served as a precursor for various heterocyclic compounds . Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . These methods highlight the importance of regioselective attacks and cyclization in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was determined using single crystal X-ray crystallography, and the compound was found to form specific hydrogen bonds in its crystal packing . Another compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was characterized and its crystal structure was elucidated, showing that it crystallizes in the monoclinic space group with specific unit cell dimensions .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through various analyses, including Fukui function analysis and electrophilicity-based charge transfer (ECT) method. These analyses help in understanding the interactions between the compound and DNA bases, indicating whether the compound acts as an electron donor or acceptor . For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was shown to transfer electrons from adenine, treating it as the electron donor, while the compound itself acted as the electron acceptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. The stability arising from hyperconjugative interactions and charge delocalization can be analyzed using natural bond orbital (NBO) analysis . Additionally, the antimicrobial and antitumor activities of these compounds are often evaluated to determine their potential as therapeutic agents. For instance, various synthesized heterocyclic compounds showed high inhibitory effects against human cancer cell lines , and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibited significant antioxidant and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide is a compound that may be synthesized through various chemical reactions involving thiazole derivatives. For instance, the synthesis of related thiazole compounds can involve 1,3-dipolar cycloaddition reactions, which are facilitated by ultrasound irradiation, leading to significant reductions in reaction times and higher yields. These reactions often employ t-BuOH/H2O as reaction solvents and CuSO4·5H2O/sodium ascorbate as the catalyst to yield 1,4-disubstituted 1,2,3-triazoles with promising antimicrobial activities (Rezki, 2016)(Rezki, 2016).
Antimicrobial and Anticancer Activities
Compounds related to N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer potentials. For example, new heterocyclic compounds incorporating sulfamoyl moiety demonstrated promising antimicrobial effects against various bacterial and fungal strains (Darwish et al., 2014)(Darwish et al., 2014). Moreover, some derivatives of thiazole have shown significant anticancer activities against various cancer cell lines, including A549 human lung adenocarcinoma cells, indicating their potential as therapeutic agents (Evren et al., 2019)(Evren et al., 2019).
Chemical Properties and Applications
The chemical properties of thiazole derivatives, including those structurally similar to N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide, have been extensively studied. These compounds are known for their versatile applications, particularly in the synthesis of pharmaceuticals due to their significant biological activities. The structure-activity relationship (SAR) studies of these compounds provide insights into their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer (Abu-Melha, 2021)(Abu-Melha, 2021).
Zukünftige Richtungen
The future directions for research on “N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs and biologically active agents .
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-2-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOWQLMHBSIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

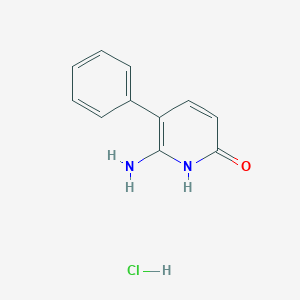
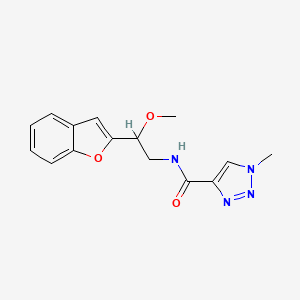
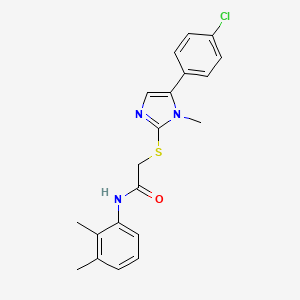
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

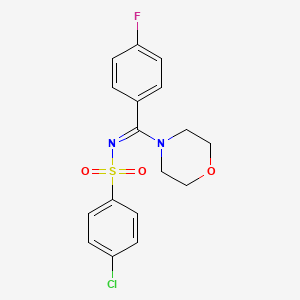
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)
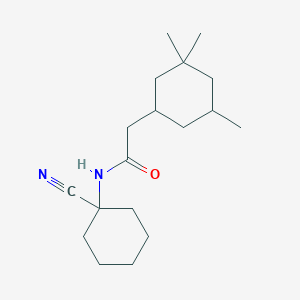
![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)


